molecular formula C20H21N3O5 B12488058 [4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

[4-(3-hydroxy-7,7-dimethyl-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

Cat. No.: B12488058
M. Wt: 383.4 g/mol
InChI Key: CHULUIIGWCGOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core fused with a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoaldehydes or o-aminoacetophenones with carbonyl compounds containing an active α-methylene group . This reaction is often carried out under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline core and the phenoxyacetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinolines and phenoxyacetic acid derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{7,7-dimethyl-3,5-dioxo-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl}phenoxyacetic acid apart is its combination of a pyrazoloquinoline core with a phenoxyacetic acid moiety, which imparts unique chemical reactivity and potential for diverse applications. The presence of multiple functional groups allows for extensive modification and functionalization, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-[4-(7,7-dimethyl-3,5-dioxo-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C20H21N3O5/c1-20(2)7-12-16(13(24)8-20)15(17-18(21-12)22-23-19(17)27)10-3-5-11(6-4-10)28-9-14(25)26/h3-6,15H,7-9H2,1-2H3,(H,25,26)(H3,21,22,23,27)

InChI Key

CHULUIIGWCGOBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1)C

Origin of Product

United States

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